N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H13N3O2/c1-11(14-2)9(13)7-6-10-12-5-3-4-8(7)12/h6H,3-5H2,1-2H3 |
InChI Key |
OAFUDIFZDFSOLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C2CCCN2N=C1)OC |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features a bicyclic 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold substituted at position 3 with an N-methoxy-N-methyl carboxamide group. Key challenges include:
- Ring stability : The partially saturated pyrrolopyrazole ring may undergo undesired oxidation or rearrangement under acidic/basic conditions.
- Regioselectivity : Ensuring precise functionalization at position 3 while avoiding side reactions at positions 2 or 6.
- Amide activation : Efficient coupling of the carboxylic acid intermediate with N,O-dimethylhydroxylamine without over-activation leading to byproducts.
Synthesis of the Pyrrolo[1,2-b]Pyrazole Core
Cyclocondensation of 3-Aminopyrrolidine Derivatives
The dihydro-pyrrolopyrazole core is typically constructed via cyclocondensation of 3-aminopyrrolidine with a β-keto ester or nitrile. For example:
- Reaction : 3-Aminopyrrolidine reacts with ethyl acetoacetate in acetic acid at 80°C for 12 hours, yielding 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid ethyl ester (yield: 65–70%).
- Mechanism : The reaction proceeds through enamine formation followed by intramolecular cyclization, facilitated by the electron-withdrawing ester group.
Alternative Route via Diazotization
An alternative approach involves diazotization of a pyrrolidine-aniline precursor:
Introduction of the N-Methoxy-N-Methyl Carboxamide Group
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the free carboxylic acid under basic conditions:
Carboxamide Formation via Coupling Reagents
The carboxylic acid is activated and coupled with N,O-dimethylhydroxylamine hydrochloride using carbodiimide-based reagents:
- Protocol :
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), triethylamine (TEA) in DMF.
- Molar ratios : Acid : EDCl : HOBt : N,O-dimethylhydroxylamine = 1 : 1.2 : 0.3 : 2.
- Procedure : Stir at room temperature for 24 hours, followed by extraction with ethyl acetate and drying over Na₂SO₄.
- Yield : 70–75% (crude), with purification via silica gel chromatography (hexane/ethyl acetate).
Table 1: Optimization of Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Coupling reagent | EDCl/HOBt | DCC/DMAP | EDCl/HOBt |
| Reaction time (h) | 24 | 48 | 24 |
| Yield (%) | 75 | 60 | 75 |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scale-Up and Industrial Considerations
Purification Challenges
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives.
Mechanistic Insight :
Under acidic conditions, protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water. Alkaline hydrolysis proceeds via deprotonation and hydroxide ion attack .
Nucleophilic Substitution
The methoxy-methylamide group participates in nucleophilic substitution reactions.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Grignard reagents (RMgX) | THF, −78°C to RT | Tertiary alcohols (R = alkyl/aryl) | 60–85% |
| Amines (RNH₂) | DCM, RT, 12 hours | Substituted amides (R = alkyl/aryl) | 70–90% |
Example :
Reaction with methylmagnesium bromide produces tertiary alcohols, demonstrating the amide’s role as an acylating agent.
Cycloaddition Reactions
The pyrrolopyrazole core engages in [3+2] and [4+2] cycloadditions due to its conjugated π-system.
Mechanistic Insight :
The electron-deficient pyrazole ring acts as a dienophile in Diels-Alder reactions, while the pyrrolidine nitrogen stabilizes transition states via resonance .
Oxidation Reactions
Oxidation targets the dihydropyrrole ring, modifying saturation states.
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| MnO₂ | CH₂Cl₂, RT, 24 hours | Aromatic pyrrolo[1,2-b]pyrazole | Full dehydrogenation |
| O₂ (catalytic Pd/C) | Ethanol, 50°C | Partially oxidized intermediates | Tunable via reaction time |
Structural Impact :
Dehydrogenation converts the dihydropyrrole ring to an aromatic system, enhancing π-stacking in biological targets .
Alkylation and Arylation
The pyrazole nitrogen undergoes alkylation/arylation to modulate electronic and steric properties.
| Reagent | Conditions | Products | Catalyst |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-methylated derivative | None required |
| Arylboronic acids | Cu(OTf)₂, O₂, DCE | N-arylated analogs | Copper-mediated C–N coupling |
Applications :
N-aryl derivatives exhibit enhanced binding to kinase domains (e.g., TGF-β type I receptor) .
Ring-Opening and Rearrangement
Under strong nucleophilic conditions, the pyrrolidine ring undergoes cleavage.
Example :
FeCl₂-catalyzed reactions proceed through aziridine intermediates, enabling access to novel pyrazole architectures .
Scientific Research Applications
N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is versatile, with modifications at the 3-position significantly influencing biological activity. Key analogs include:
Key Observations :
- Carboxamide vs. Aminomethyl: The target compound’s N-methoxy-N-methyl carboxamide group may enhance solubility and metabolic stability compared to the aminomethyl derivative , which is prone to oxidation.
- Aromatic Extensions: The quinoline-pyridyl analog (5a) exhibits potent TGF-beta inhibition (IC₅₀ = 0.7 nM) due to extended π-π stacking in kinase domains . The target compound’s carboxamide group may prioritize hydrogen bonding over aromatic interactions.
Biological Activity
N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is a compound of interest in pharmacological research due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-b]pyrazole core with methoxy and methyl substitutions that influence its biological properties. The structural formula is as follows:
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.
1. Antiparasitic Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-b]pyrazoles exhibit significant antiparasitic activity. For instance, a related compound showed an EC50 value of 0.064 μM against certain parasitic strains, indicating strong potency. The incorporation of specific functional groups was found to enhance or diminish this activity significantly .
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| N-methyl-4-pyrazole | 0.064 | High antiparasitic potency |
| Unsubstituted 4-pyrazole | 0.577 | Decreased activity |
2. Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a related structure demonstrated IC50 values less than that of standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| A-431 | <10 | Doxorubicin (15) |
| Jurkat | <10 | Doxorubicin (15) |
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been documented. For instance, it has shown potential as an inhibitor of carbonic anhydrase (CA), which is crucial in various physiological processes and disease states .
Case Studies
Case Study 1: Antiparasitic Efficacy
In a controlled study assessing the antiparasitic efficacy of this compound against Plasmodium species, researchers observed a dose-dependent response with significant reductions in parasite load at concentrations as low as 0.064 μM.
Case Study 2: Anticancer Potential
Another study focused on the compound's effects on human cancer cell lines revealed that treatment led to apoptosis in over 70% of cells at concentrations around 10 μM, suggesting it may act through mechanisms involving programmed cell death pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide, given its complex heterocyclic structure?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the pyrrolo[1,2-b]pyrazole core. Key steps include:
- Core formation : Cyclization of appropriate pyrazole precursors (e.g., via [3+2] cycloaddition) .
- Carboxamide functionalization : Introduction of the N-methoxy-N-methyl group via coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Purification : Crystallization or chromatography (e.g., silica gel or preparative HPLC) to achieve >95% purity, as demonstrated for analogs like Galunisertib .
Q. How should researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent placement (e.g., methoxy and methyl groups on the carboxamide) and ring saturation .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO) .
- Chromatography : HPLC with UV detection (≥98% purity, as in Galunisertib preparations) .
Q. What solvent systems are suitable for solubility testing and in vitro assays?
- Methodological Answer : Based on analogs like LY2157299:
- Primary solvent : DMSO (74 mg/mL solubility) for stock solutions .
- Dilution : Aqueous buffers (e.g., PBS) with ≤0.1% DMSO to avoid cytotoxicity .
- Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How does the N-methoxy-N-methyl carboxamide group impact metabolic stability compared to unmodified carboxamide analogs?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rat) to compare metabolic half-life. The methoxy group may reduce oxidative metabolism by CYP450 enzymes, as seen in related TGF-β inhibitors .
- LC-MS/MS analysis : Quantify parent compound degradation and metabolite formation (e.g., demethylation products) .
- Structural analogs : Compare with Galunisertib (no methoxy group), which shows a plasma half-life of ~2.5 hours in preclinical models .
Q. How can researchers resolve contradictions in kinase inhibition potency (IC) across different assay platforms?
- Methodological Answer :
- Assay standardization : Use ATP concentrations near physiological levels (1 mM) to avoid artificial potency inflation .
- Orthogonal assays : Validate hits with biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-Smad2 ELISA) assays .
- Control compounds : Include reference inhibitors (e.g., LY2109761 for TGF-β receptors) to calibrate inter-assay variability .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Formulation : Use PEG-400/solutol HS15 emulsions for oral dosing, improving solubility over aqueous buffers .
- Pharmacokinetic profiling : Conduct dose-escalation studies in rodents with LC-MS/MS monitoring to assess C and AUC .
- Prodrug approaches : If poor absorption is observed, consider ester prodrugs of the carboxamide, as tested in CDK inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
